5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine typically involves the reaction of 5-ethyl-2-bromopyridine with 1-(2-aminoethyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Pyridine N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Alkylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but lacks the piperidine ring.
1-(2-Pyridyl)piperidine: Contains a piperidine ring attached to a pyridine ring but differs in the position of the substituents.
2,5-Dimethylpyridine: Similar pyridine core but with different substituents.
Uniqueness
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine is unique due to the presence of both the ethyl group and the piperidinyl ethyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
43058-52-2 |
---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
5-ethyl-2-(2-piperidin-1-ylethyl)pyridine |
InChI |
InChI=1S/C14H22N2/c1-2-13-6-7-14(15-12-13)8-11-16-9-4-3-5-10-16/h6-7,12H,2-5,8-11H2,1H3 |
InChI-Schlüssel |
RUGIKZBYEUXNID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.